molecular formula C20H18N2O B3926110 1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol

1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B3926110
M. Wt: 302.4 g/mol
InChI Key: GEPFHJXDSIOHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol, also known as NBME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the benzimidazole class of compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, this compound has been shown to improve glucose metabolism by increasing insulin sensitivity and decreasing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol is its versatility. It can be used in a wide range of experiments due to its anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol. One area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of new synthesis methods for this compound could improve its availability and purity.

Scientific Research Applications

1-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have anti-diabetic effects and can improve glucose metabolism.

properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-14(23)20-21-18-11-4-5-12-19(18)22(20)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFHJXDSIOHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.